molecular formula C19H17NO2S2 B2999318 (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097941-42-7

(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2999318
CAS No.: 2097941-42-7
M. Wt: 355.47
InChI Key: TYKGXDLPFNVIDM-LZCJLJQNSA-N
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Description

The compound (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide features a conjugated prop-2-enamide backbone substituted with two thiophen-3-yl groups and a 2-hydroxyethylamino side chain. The stereochemistry (E-configuration) and substituent arrangement influence its conformational stability and intermolecular interactions, as seen in analogous compounds .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-18(11-20-19(22)6-1-14-7-9-23-12-14)16-4-2-15(3-5-16)17-8-10-24-13-17/h1-10,12-13,18,21H,11H2,(H,20,22)/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGXDLPFNVIDM-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide, also referred to as a thiophene-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S. It possesses a complex structure featuring thiophene and phenyl rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₃S
IUPAC Name(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide
Melting PointNot available
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For instance, thiophene derivatives have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
  • Receptor Modulation : The compound can interact with various receptors, potentially modulating signaling pathways that affect cellular functions. This includes interactions with nuclear receptors that regulate gene expression related to inflammation and cancer.
  • Bioisosteric Activity : The isoxazole ring in the compound may enhance binding affinity to target proteins by acting as a bioisostere for carboxylic acids, which are common in many bioactive compounds.

Biological Activities

Research indicates that thiophene-based compounds exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have demonstrated that thiophene derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 . For example, one study showed that a related thiophene compound reduced inflammation markers in a mouse model at a dosage of 20 mg/kg .
  • Antitumor Activity : Certain thiophene derivatives have been evaluated for their anticancer properties. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, such as colon carcinoma HCT-116 and breast cancer T47D .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of thiophene derivatives:

  • Study on Anti-inflammatory Activity : A study published in MDPI found that specific thiophene compounds inhibited COX and LOX enzymes with IC50 values as low as 6 µM, suggesting strong anti-inflammatory potential .
  • Anticancer Research : In a study focusing on mercapto-substituted 1,2,4-triazoles, another class of compounds related to thiophenes, researchers found significant anticancer activity with IC50 values ranging from 27.3 µM to 43.4 µM against breast cancer cell lines .
  • Mechanistic Insights : Research has also indicated that certain thiophene derivatives can modulate gene expression related to inflammation by inhibiting key signaling pathways such as ERK and NF-ĸB .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-enamide Derivatives with Aromatic Substituents

  • (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (CAS 477870-59-0, ): Structural Differences: Replaces thiophene rings with a chloro-fluorobenzyloxy group and dimethylaminopropylamide. The dimethylamino group introduces basicity, contrasting with the hydroxyethyl group in the target compound, which offers hydrogen-bonding capacity .
  • (E)-3-(4-tert-Butylphenyl)-N-(4-phenylazanylphenyl)prop-2-enamide ():

    • Structural Differences : Features a bulky tert-butylphenyl group and an aniline substituent.
    • Impact : The tert-butyl group introduces steric hindrance, likely affecting binding to flat enzymatic pockets. The aniline moiety may engage in π-π stacking but lacks the thiophene’s sulfur-mediated interactions .

Thiophene-Containing Analogues

  • Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate (): Structural Differences: Contains a thiophen-2-yl group and ester functionality instead of an amide. Intramolecular hydrogen bonds (O–H⋯O) stabilize its conformation, similar to the hydroxyethyl group in the target molecule .

Thioamide Derivatives

  • (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide (–11): Structural Differences: Replaces the amide with a thioamide and substitutes thiophene with dichlorophenyl groups. Impact: The thioamide’s sulfur atom alters electronic properties (e.g., reduced hydrogen-bond acceptor capacity) and may enhance metal coordination.
  • N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide (CAS 5653-72-5, ): Structural Differences: Fluorine substituents and a thiourea linkage. Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The thiourea group may confer stronger metal-binding affinity compared to the target compound’s amide .

Key Comparative Data

Property/Feature Target Compound (2E)-3-{4-[(2-Cl-6-F)phenyl]… () Ethyl (E)-3-hydroxy… () (2Z)-3-(2,4-Cl₂Ph)-… ()
Backbone Prop-2-enamide Prop-2-enamide But-2-enoate ester Prop-2-enethioamide
Aromatic Groups Dual thiophen-3-yl Chloro-fluorophenyl Thiophen-2-yl Dichlorophenyl
Polar Groups Hydroxyethylamide Dimethylaminopropylamide Hydroxy, ester Hydroxy, thioamide
Electronic Effects π-Excessive (thiophene) Electron-withdrawing (Cl, F) Moderate polarity Electron-withdrawing (Cl)
Solubility (Predicted) Moderate (hydroxy group) Low (lipophilic substituents) Moderate (ester) Low (Cl, thioamide)
Biological Relevance Potential kinase inhibition Likely CNS-targeting Intermediate for pyridones Antimicrobial/antifungal

Research Findings and Implications

  • Electronic and Steric Effects : The dual thiophen-3-yl groups in the target compound provide π-π stacking and sulfur-mediated interactions, advantageous for binding to hydrophobic enzyme pockets (e.g., kinases) . In contrast, halogenated analogues () may exhibit higher potency but lower selectivity due to increased lipophilicity.
  • Hydrogen Bonding : The hydroxyethyl group enhances solubility and forms intramolecular hydrogen bonds, analogous to the hydroxyl-ketone interactions in . This contrasts with thioamides (), where reduced hydrogen-bonding capacity may limit solubility but improve membrane permeability.
  • Synthetic Accessibility : Thiophene-containing compounds often require coupling reactions (e.g., Suzuki-Miyaura), while halogenated derivatives () may involve electrophilic substitution. Thioamides () necessitate Lawesson’s reagent or phosphorus pentasulfide .

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